molecular formula C20H21N3O3S B5985284 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide

4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B5985284
M. Wt: 383.5 g/mol
InChI Key: IPBUFHBUKMFYBJ-UHFFFAOYSA-N
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Description

4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound that features a pyridazinone core, a benzenesulfonamide group, and a phenylethyl substituent. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Properties

IUPAC Name

4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-12-18(20(24)22-21-14)13-16-8-10-19(11-9-16)27(25,26)23-15(2)17-6-4-3-5-7-17/h3-12,15,23H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBUFHBUKMFYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the pyridazinone intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

    Substitution Reaction: The phenylethyl group is attached via a nucleophilic substitution reaction, often using phenylethyl halides in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The sulfonamide and phenylethyl groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidation of the methyl group can yield carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group can produce alcohol derivatives.

    Substitution: Substitution reactions can lead to various alkylated or arylated derivatives.

Scientific Research Applications

4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to inhibit phosphodiesterase enzymes, which play a role in various cellular processes. The sulfonamide group can enhance binding affinity to certain proteins, while the phenylethyl group may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Zardaverine: A pyridazinone derivative with anti-inflammatory properties.

    Emorfazone: Another pyridazinone-based drug with analgesic and anti-inflammatory effects.

    Pyridaben: A pyridazinone used as a pesticide.

Uniqueness

4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for drug discovery and development.

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